molecular formula C20H18NO5P B11120930 Methyl (diphenoxyphosphoryl)phenylcarbamate

Methyl (diphenoxyphosphoryl)phenylcarbamate

Cat. No.: B11120930
M. Wt: 383.3 g/mol
InChI Key: WWOWYDVZGHNQLO-UHFFFAOYSA-N
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Description

Methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a carbamate group bonded to a diphenoxyphosphoryl moiety and a phenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate typically involves the reaction of diphenylphosphoryl chloride with N-phenylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Diphenylphosphoryl chloride} + \text{N-phenylcarbamate} \xrightarrow{\text{Base}} \text{Methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like distillation and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The carbamate and phosphoryl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various carbamate derivatives.

Scientific Research Applications

Methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phosphoryl and carbamate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(diphenylphosphoryl)-N-phenylcarbamate
  • Methyl N-(diphenoxyphosphoryl)-N-methylcarbamate
  • Methyl N-(diphenoxyphosphoryl)-N-ethylcarbamate

Uniqueness

Methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate is unique due to the presence of both diphenoxyphosphoryl and phenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H18NO5P

Molecular Weight

383.3 g/mol

IUPAC Name

methyl N-diphenoxyphosphoryl-N-phenylcarbamate

InChI

InChI=1S/C20H18NO5P/c1-24-20(22)21(17-11-5-2-6-12-17)27(23,25-18-13-7-3-8-14-18)26-19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

WWOWYDVZGHNQLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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